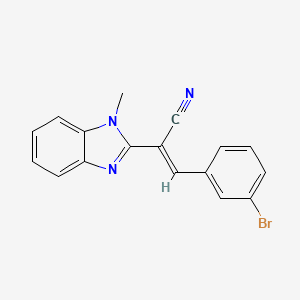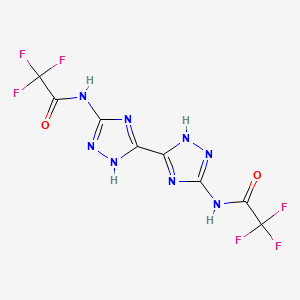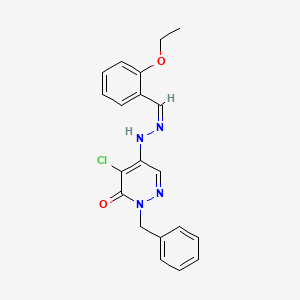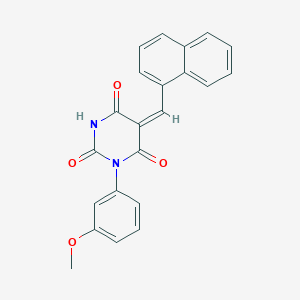![molecular formula C19H17N3O2 B11653672 N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C₁₉H₁₆N₂O₂
IUPAC Name: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide
This compound belongs to the class of Schiff base hydrazones, which play a significant role in inorganic chemistry and can form stable complexes with transition metal ions . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.
Méthodes De Préparation
The synthetic route for N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide involves the condensation of an aldehyde or ketone with a hydrazine derivative. Specific reaction conditions and industrial production methods may vary, but the general process includes:
Condensation Reaction: Reacting an aldehyde (or ketone) with hydrazine in a suitable solvent (e.g., ethanol, methanol) to form the Schiff base hydrazone.
Isolation and Purification: The resulting product is isolated, purified, and characterized using techniques like X-ray crystallography.
Analyse Des Réactions Chimiques
Reactivity: N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Applications De Recherche Scientifique
Chemistry: Used as ligands in coordination chemistry and as building blocks for metal complexes.
Biology: Investigated for potential enzyme inhibition and biological activity.
Medicine: Explored for pharmacological applications due to its structural features.
Industry: May serve as a model for antioxidant superoxide dismutase mimics.
Mécanisme D'action
The exact mechanism by which N’-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features compared to other hydrazones.
Similar Compounds: Explore related compounds, such as other Schiff base hydrazones.
Propriétés
Formule moléculaire |
C19H17N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(E)-(8-hydroxyquinolin-5-yl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C19H17N3O2/c23-17-10-9-15(16-7-4-12-20-19(16)17)13-21-22-18(24)11-8-14-5-2-1-3-6-14/h1-7,9-10,12-13,23H,8,11H2,(H,22,24)/b21-13+ |
Clé InChI |
UWZHMPZOPZIOBH-FYJGNVAPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C3C=CC=NC3=C(C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NN=CC2=C3C=CC=NC3=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11653595.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-pentyl-3-phenylpyrimidin-4(3H)-one](/img/structure/B11653602.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653609.png)


![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)
![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![3-[(2-Furanylcarbonyl)oxy]-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11653624.png)
![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11653638.png)
![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653645.png)


![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)

